molecular formula C19H21F3N6OS B2684448 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 941947-97-3

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2684448
CAS No.: 941947-97-3
M. Wt: 438.47
InChI Key: HKBKGSUYXXSQPR-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic molecule utilized in various scientific disciplines. This compound, characterized by its unique molecular structure, demonstrates significant potential in medicinal chemistry, drug design, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves a multistep procedure. Initial steps often include the formation of the pyrazolo[3,4-d]pyrimidine core, which is achieved via cyclization reactions. This is followed by the introduction of the methylthio and propylamino substituents through nucleophilic substitution reactions. Subsequent steps involve the attachment of the ethyl linker and the trifluoromethyl benzamide group.

Industrial Production Methods

On an industrial scale, the production often employs automated flow reactors to ensure precision and scalability. Reactions are conducted under controlled temperatures and pressures to maximize yield and purity. Solvent recycling and green chemistry principles are integrated to enhance sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions:

  • Oxidation: Reacts with oxidizing agents, leading to the formation of sulfone derivatives.

  • Reduction: Can be reduced using hydrides or other reducing agents to produce amine derivatives.

  • Substitution: Undergoes nucleophilic and electrophilic substitution, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: Utilize agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.

  • Substitution: Halogenated reagents under basic or acidic conditions, depending on the desired product.

Major Products

  • Oxidation: Sulfone derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Varied functionalized derivatives depending on the nucleophilic or electrophilic agents used.

Scientific Research Applications

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide finds applications across numerous fields:

  • Chemistry: Utilized as a precursor in the synthesis of more complex organic molecules.

  • Biology: Acts as a probe in biochemical assays to study cellular mechanisms and pathways.

  • Medicine: Investigated for its potential in anticancer, antiviral, and anti-inflammatory treatments.

  • Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: Binds to specific receptors or enzymes, altering their activity.

  • Pathways Involved: Interacts with cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Compared to its analogs, such as other pyrazolo[3,4-d]pyrimidine derivatives, it demonstrates unique pharmacokinetic and pharmacodynamic properties. It is distinguished by its trifluoromethylbenzamide group, which enhances its bioavailability and stability.

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine analogs: Share a similar core structure but vary in their substituents.

  • Trifluoromethylbenzamide derivatives: Differ in their heterocyclic components.

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Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6OS/c1-3-8-23-15-14-11-25-28(16(14)27-18(26-15)30-2)10-9-24-17(29)12-4-6-13(7-5-12)19(20,21)22/h4-7,11H,3,8-10H2,1-2H3,(H,24,29)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBKGSUYXXSQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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